4-Benzoylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

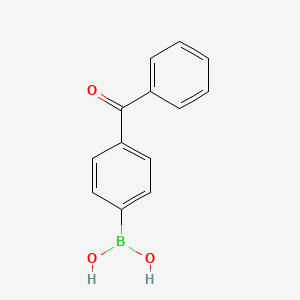

Structure

2D Structure

Properties

IUPAC Name |

(4-benzoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIVCCXDVRXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400697 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268218-94-6 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Benzoylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Benzoylphenylboronic acid, a versatile building block in organic chemistry and medicinal chemistry.

Core Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a benzoyl group.[1] This bifunctional nature makes it a valuable reagent in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |

| Synonyms | 4-(Phenylcarbonyl)phenylboronic acid | [2][3] |

| CAS Number | 268218-94-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁BO₃ | [1][2][4] |

| Molecular Weight | 226.04 g/mol | [1][2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 204-212 °C | [4] |

| Boiling Point | 427.9 °C at 760 mmHg | [4] |

| Density | 1.25 g/cm³ | [4] |

| pKa | Estimated to be < 8.83 | [5] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. |

Note on pKa: The pKa of unsubstituted phenylboronic acid is 8.83.[5] The electron-withdrawing nature of the 4-benzoyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The protons on the benzoyl ring and the phenylboronic acid ring will show distinct splitting patterns. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would be observed between 120-140 ppm. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1650-1670 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups would be present around 3200-3600 cm⁻¹. B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 226 or 227, respectively. Common fragmentation patterns would involve the loss of water and the benzoyl group. |

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic molecules, particularly in cross-coupling reactions and for the development of bioactive compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many pharmaceuticals and functional materials.[3]

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[6]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[6]

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Synthesis of 9-Arylpurines as Antiviral Agents

This compound serves as a precursor for the synthesis of 9-arylpurines, a class of compounds investigated as inhibitors of enteroviruses.[3] A common synthetic route involves a Chan-Lam coupling reaction between the boronic acid and a purine derivative.

This protocol is a representative procedure for the N-arylation of a purine with this compound.

Materials:

-

This compound

-

Purine

-

Copper(II) acetate

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

Molecular sieves (optional)

Procedure:

-

To a solution of purine (1.0 mmol) and this compound (1.5 mmol) in DCM (10 mL) are added copper(II) acetate (1.2 mmol) and pyridine (2.0 mmol).

-

The reaction mixture is stirred at room temperature under an air atmosphere. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 9-(4-benzoylphenyl)purine.

Inhibition of Matrix Metalloproteinases (MMPs)

Boronic acids, including this compound, have been investigated as inhibitors of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis and cancer.[1]

The inhibitory activity of boronic acids against MMPs is attributed to the ability of the boron atom to form a covalent bond with the catalytic zinc-bound hydroxide ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] It is classified as a non-combustible solid.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and its potential as a scaffold for developing enzyme inhibitors make it a compound of significant interest to researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to 4-Benzoylphenylboronic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Benzoylphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, and serves as a key intermediate in medicinal chemistry and materials science.

Core Structure and Properties

This compound, also known as (4-benzoylphenyl)boronic acid or 4-(phenylcarbonyl)phenylboronic acid, is an organic compound featuring a phenyl ketone moiety and a boronic acid functional group.[1][2] This unique combination of functional groups makes it a versatile reagent in chemical synthesis.

The key structural and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |

| Chemical Formula | C₁₃H₁₁BO₃ | [1][2] |

| Molecular Weight | 226.04 g/mol | [1][2] |

| Appearance | White to light beige solid/crystalline powder | |

| Melting Point | 204-212 °C | |

| SMILES String | OB(O)c1ccc(cc1)C(=O)c2ccccc2 | |

| InChI Key | CWMIVCCXDVRXST-UHFFFAOYSA-N | |

| CAS Number | 268218-94-6 |

Synthesis Pathways

The synthesis of this compound typically involves a multi-step process due to the reactivity of the ketone carbonyl group, which is incompatible with the highly nucleophilic organometallic intermediates required for boronic acid synthesis.

The most logical and widely applicable approach involves a Grignard reaction, which can be broken down into two main stages:

-

Synthesis of the Precursor: Preparation of 4-bromobenzophenone, the starting material for the boronic acid synthesis.

-

Formation of the Boronic Acid: This stage requires protection of the ketone, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.

A more detailed visualization of the key borylation step is provided below. This pathway highlights the protection of the reactive ketone group, which is a critical consideration for a successful synthesis.

Quantitative Data for Synthesis

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |

| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate, HCl | ~94 | >99.5 | [3] |

| 3-Fluoro-4-formylphenylboronic acid | 3-Fluoro-4-bromobenzaldehyde | Mg, Tri-n-butyl borate, HCl | ~94 | 99.7 | [3] |

| p-Acetylphenylboronic acid | p-Bromoacetophenone | Ethylene glycol, Mg, Triisopropyl borate | 80 | N/A | |

| m-Acetylphenylboronic acid | m-Bromoacetophenone | Ethylene glycol, Mg, Triisopropyl borate | 56 | N/A |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the precursor and a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]

Protocol 1: Synthesis of 4-Bromobenzophenone (Precursor)

This procedure is based on the standard Friedel-Crafts acylation reaction.

Materials:

-

Bromobenzene

-

Benzoyl chloride

-

Anhydrous aluminium chloride (AlCl₃)

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Light petroleum

-

Ice

Procedure:

-

In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.

-

Carefully and gradually add anhydrous aluminium chloride to the mixture. The reaction is exothermic and will generate HCl gas; perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture in a boiling water bath for approximately 20 minutes.

-

After heating, allow the mixture to cool to room temperature and then carefully quench the reaction by pouring it over ice.

-

Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminium salts.

-

Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from light petroleum to yield 4-bromobenzophenone as a colorless solid.

Protocol 2: Representative Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar arylboronic acids containing a ketone functional group.[3] It involves the protection of the ketone as a ketal, followed by Grignard formation, borylation, and deprotection.

Part A: Protection of 4-Bromobenzophenone

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzophenone (1.0 eq) in toluene.

-

Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the completion of ketal formation.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromobenzophenone ketal, which can often be used in the next step without further purification.

Part B: Grignard Reaction and Borylation

-

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in a flask containing a stir bar.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Dissolve the protected 4-bromobenzophenone ketal from Part A in anhydrous THF and add it dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -60 °C to prevent multiple additions to the borate.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Part C: Hydrolysis, Deprotection, and Purification

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M hydrochloric acid (HCl).

-

Continue stirring vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the ketal protecting group.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a white or off-white solid.[4] It is common for arylboronic acids to contain varying amounts of their corresponding trimeric anhydride (boroxine), which can be addressed by proper drying or recrystallization from water.[4]

References

- 1. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of (4-Benzoylphenyl)boronic acid (CAS 268218-94-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Benzoylphenyl)boronic acid, CAS number 268218-94-6. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of a key synthetic application.

Core Physicochemical Properties

(4-Benzoylphenyl)boronic acid is an organic compound that is widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety and a benzophenone group, makes it a versatile reagent in the synthesis of complex organic molecules.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of (4-Benzoylphenyl)boronic acid.

| Property | Value | Reference(s) |

| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |

| Synonyms | 4-Benzoylphenylboronic acid, (p-Benzoylphenyl)boronic acid, 4-(Phenylcarbonyl)phenylboronic acid | [2] |

| CAS Number | 268218-94-6 | [2] |

| Molecular Formula | C13H11BO3 | [2][3] |

| Molecular Weight | 226.04 g/mol | [2][3][4] |

| Melting Point | 204-212 °C (lit.) | [4] |

| Boiling Point | 427.9 ± 47.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 212.6 °C | [5] |

| Vapor Pressure | 4.38E-08 mmHg at 25°C | [5] |

| SMILES String | O=C(C1=CC=C(B(O)O)C=C1)C2=CC=CC=C2 | [3][6] |

| InChI Key | CWMIVCCXDVRXST-UHFFFAOYSA-N | [3][6] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of (4-Benzoylphenyl)boronic acid. These are generalized protocols that represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for its determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry (4-Benzoylphenyl)boronic acid is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of (4-Benzoylphenyl)boronic acid is added to a vial containing a known volume of the solvent of interest.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

Analysis: The concentration of the dissolved (4-Benzoylphenyl)boronic acid in the filtrate is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g).

Key Synthetic Application: Suzuki-Miyaura Coupling

(4-Benzoylphenyl)boronic acid is a key reactant in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (4-Benzoylphenyl)boronic acid.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzoylphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Benzoylphenylboronic acid, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Compound Information

This compound is an organic compound characterized by the presence of both a boronic acid functional group and a benzoyl moiety.[1] This unique structure contributes to its reactivity and diverse applications.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₁BO₃ | [1][2] |

| Linear Formula | C₆H₅COC₆H₄B(OH)₂ | [3][4][5] |

| Molecular Weight | 226.04 g/mol | [1][3][4][5] |

| CAS Number | 268218-94-6 | [1][3][4][5] |

| Appearance | Solid | [3][4] |

| Melting Point | 204-212 °C | [3][4][6] |

| Density | 1.25 g/cm³ | [6] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The primary methods include:

-

Boronation of Benzoylphenol: This method involves the reaction of benzoylphenol with a boron-containing reagent under controlled conditions to introduce the boronic acid functionality.[1]

-

Direct Boronation: The compound can be synthesized via the direct boronation of a suitable precursor using reagents like boron trifluoride etherate with phenolic substrates.[1]

-

Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions can be employed, where an existing boron compound is coupled with an appropriate aryl halide to yield this compound.[1]

Key Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is its use as a key reagent in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are prevalent in many pharmaceuticals and advanced materials.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the anhydrous solvent and a small amount of deionized water (e.g., a 4:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of 9-Arylpurines as Potential Enterovirus Inhibitors

This compound serves as a reactant for the synthesis of 9-arylpurines, which have been investigated as a novel class of enterovirus inhibitors.[3][4] The general approach involves a palladium-catalyzed N-arylation of a purine derivative with this compound.

References

- 1. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelation-assisted palladium-catalyzed high regioselective heck diarylation reaction of 9-allyl-9H-purine: synthesis of 9-(3,3-diaryl-allyl)-9H-purines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Matrix metallo-proteinase (MMP-2) organoboronate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purinyl N(3)-Directed Palladium-Catalyzed C-H Alkoxylation of N(9)-Arylpurines: A Late-Stage Strategy to Synthesize N(9)-(ortho-Alkoxyl)arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Benzoylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzoylphenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data for this exact molecule in publicly accessible literature, this document leverages data from structurally similar compounds, such as phenylboronic acid and its derivatives, to provide a robust predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.

Physicochemical Properties

This compound is a bifunctional molecule featuring a benzoyl group and a boronic acid moiety. These functional groups dictate its chemical reactivity, solubility, and stability.

| Property | Value | Source(s) |

| CAS Number | 268218-94-6 | [1] |

| Molecular Formula | C₁₃H₁₁BO₃ | [2] |

| Molecular Weight | 226.04 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 204-212 °C | [1][3] |

| SMILES | O=C(c1ccccc1)c2ccc(B(O)O)cc2 |

Solubility Profile

Table 2: Expected Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale and References |

| Ethers | Diethyl ether, THF | High | Phenylboronic acid exhibits high solubility in ethers.[4] |

| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid shows high solubility in ketones.[4] |

| Alcohols | Methanol, Ethanol | Moderate to High | Generally good solvents for polar organic compounds. |

| Chlorinated | Chloroform, DCM | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4] |

| Aprotic Polar | DMSO, DMF | High | Expected to be good solvents due to the polar nature of both the solute and the solvent. |

| Hydrocarbons | Hexanes, Toluene | Low | Phenylboronic acid has very low solubility in hydrocarbons.[4] |

| Water | Low | The solubility of phenylboronic acid in water is low (1.9 g/100 g H₂O at 20 °C).[4] The larger, more hydrophobic benzoyl group is expected to further decrease aqueous solubility. |

Stability Profile

Boronic acids are known to be susceptible to several degradation pathways, with oxidative degradation being a primary concern. The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Expected Stability | Potential Degradation Products |

| Thermal | Stable at room temperature. Degradation may occur at elevated temperatures. Phenylboronic acid hydrogels have shown chemical changes over time at temperatures above room temperature.[5] | Dehydration to form the boroxine (trimeric anhydride). Further decomposition at higher temperatures. |

| Hydrolytic (pH) | Stability is pH-dependent. Both acidic and basic conditions can mediate degradation, likely through an initial oxidative pathway.[6] | The stability of boronic acid-diol esters is pH-dependent.[7] For the free acid, extreme pH values may facilitate degradation. |

| Oxidative | Susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[8][9][10] | The primary degradation pathway is the oxidative cleavage of the carbon-boron bond to yield the corresponding phenol (4-hydroxybenzophenone) and boric acid.[8][10] |

| Photostability | May be sensitive to light, particularly UV radiation, as is common for aromatic compounds. | Photodegradation products would need to be identified through forced degradation studies. |

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Sample Collection and Preparation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Prepare a series of standards of known concentrations of this compound in the respective solvents. Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[11][12][13]

General Procedure:

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample protected from the stress condition should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS). The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Plausible Oxidative Degradation Pathway

Caption: Plausible Oxidative Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information based on analogous compounds, along with detailed experimental protocols, offers a robust framework for working with this important chemical entity. The inherent susceptibility of boronic acids to oxidative degradation is a key stability consideration that requires careful management in synthetic and formulation development. The experimental methods outlined herein will enable the generation of precise data to support these activities.

References

- 1. 4-苄基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. echemi.com [echemi.com]

- 3. This compound, CAS No. 268218-94-6 - iChemical [ichemical.com]

- 4. d-nb.info [d-nb.info]

- 5. Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Proper Storage and Handling of 4-Benzoylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of 4-Benzoylphenylboronic acid. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of these degradation reactions.

-

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzophenone as an impurity. This process can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of moisture.[1] Simple aromatic and alkyl boronic acids are generally more stable at a neutral pH.[1]

-

Oxidation: The boron center in this compound is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid. This degradation pathway is accelerated by exposure to air (oxygen) and certain oxidizing agents.[2]

Due to these potential degradation pathways, proper storage and handling are paramount to preserving the purity and reactivity of this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for arylboronic acids and best practices in chemical storage.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) or Frozen (-20 °C)[3] | Reduces the rate of thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2] | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment.[2] | Prevents hydrolysis and moisture-mediated degradation, including protodeboronation. |

| Light | Protect from light.[3] | Minimizes the potential for photolytic degradation. |

Table 2: Recommended Storage Conditions for this compound in Solution

| Parameter | Recommendation | Rationale |

| Temperature | Frozen (-20 °C or -80 °C)[3] | Significantly slows down degradation in solution. |

| Solvent | Use anhydrous solvents. | Minimizes hydrolysis and protodeboronation. |

| Atmosphere | Store under an inert atmosphere. | Prevents oxidation. |

| Duration | Short-term (up to 1 month at -20 °C, up to 6 months at -80 °C).[3] | Solutions are generally less stable than the solid form. Prepare fresh solutions when possible. |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to ensure the safety of laboratory personnel and to prevent contamination of the compound.

Table 3: Handling and Personal Protective Equipment (PPE) Recommendations

| Aspect | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] |

| Eye Protection | Wear chemical safety goggles or a face shield.[4] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile).[4] |

| Skin Protection | Wear a lab coat and appropriate protective clothing. |

| Respiratory | For solids, avoid generating dust. If dust is generated, use a respirator. |

| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific conditions, the following experimental protocols can be employed.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact this compound from its potential degradation products.

-

Objective: To develop a quantitative method to assess the purity and degradation of this compound over time under various stress conditions.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH neutral) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the stock solution to various stress conditions (see Section 4.3).

-

At specified time points, withdraw samples, dilute appropriately, and inject them into the HPLC system.

-

Monitor the peak area of the intact compound and any new peaks corresponding to degradation products.

-

Calculate the percentage of remaining this compound to determine the degradation rate.

-

¹H NMR Spectroscopy for Degradation Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used for qualitative and semi-quantitative monitoring of the degradation of this compound.

-

Objective: To identify the formation of degradation products by observing changes in the ¹H NMR spectrum.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).

-

Procedure:

-

Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum as a baseline (t=0).

-

Subject the NMR tube or a parallel sample to the desired stress condition.

-

Acquire subsequent ¹H NMR spectra at various time intervals.

-

Compare the spectra to identify the appearance of new signals and the decrease in the intensity of the signals corresponding to this compound. The formation of benzophenone, a likely protodeboronation product, can be monitored by the appearance of its characteristic aromatic signals.

-

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[3]

-

Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60 °C).[3]

-

Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature (e.g., 60 °C).[3]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).[3]

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C, 80 °C) with and without controlled humidity.[3]

-

Photostability: Expose the solid compound or a solution to a controlled light source according to ICH Q1B guidelines.[6]

Disposal Procedures

Unused or waste this compound should be treated as hazardous chemical waste.

-

Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[4]

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental workflows for the proper management of this compound.

Caption: Logical workflow for the proper storage of this compound.

Caption: Experimental workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Benzoylphenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of chemical reagents is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the available safety information for 4-Benzoylphenylboronic acid (CAS No. 268218-94-6), a valuable building block in organic synthesis.

Core Safety and Hazard Information

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BO₃ | |

| Molecular Weight | 226.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 204-212 °C (lit.) | [1] |

| Boiling Point | 427.9 °C at 760 mmHg | [1] |

| Flash Point | 212.6 °C | [1] |

| Density | 1.25 g/cm³ | [1] |

Hazard Identification and Classification

Although a specific GHS classification for this compound is not consistently reported, the classifications for closely related compounds such as 4-acetylphenylboronic acid and other substituted phenylboronic acids provide a strong indication of the potential hazards. Users should handle this compound as if it possesses these hazards.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |

Signal Word: Warning[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are based on standardized GHS testing protocols for skin and eye irritation and target organ toxicity. These typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines. In the absence of specific data, it is prudent to adhere to the highest safety standards when handling this compound.

Safe Handling and Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of a comprehensive safety protocol.

Caption: A workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[5]

-

Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as is common for many organic compounds.[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. A laboratory coat is also required.[4]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 (US) or equivalent respirator should be used.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical advice.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

This guide is intended to provide a comprehensive overview of the safety and hazards associated with this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to always adhere to good laboratory practices.

References

- 1. This compound, CAS No. 268218-94-6 - iChemical [ichemical.com]

- 2. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic and Synthetic Profile of 4-Benzoylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-benzoylphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed experimental protocol for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The unique structural features of this compound, combining a benzoyl moiety and a boronic acid group on a phenyl ring, give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peer-reviewed publication detailing the complete NMR spectral data for this compound could not be identified in the conducted search, the expected chemical shifts can be predicted based on the analysis of similar structures. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Protons ortho to the boronic acid group and protons ortho to the carbonyl group |

| ~7.8 - 7.4 | m | 7H | Remaining aromatic protons and B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~196 | C=O (Ketone) |

| ~138 - 128 | Aromatic Carbons |

| ipso-Carbon attached to Boron | (Often broad or not observed) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, intermolecular H-bonding) |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic rings) |

| ~1350 | Strong | B-O stretch |

| ~1280 | Medium | C-C stretch (aromatic-ketone) |

| ~850 | Strong | C-H bend (para-substituted aromatic ring) |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methods for the preparation of similar substituted phenylboronic acids.

Synthesis of this compound

Materials:

-

4-Bromobenzophenone

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Hexane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The flask is heated under vacuum and then cooled under a nitrogen atmosphere. A solution of 4-bromobenzophenone in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Visualizing the Synthetic Workflow

To illustrate the logical flow of the synthesis, a diagram is provided below, generated using the DOT language.

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided spectroscopic predictions and detailed experimental protocol are intended to facilitate further research and development in areas where this versatile compound plays a critical role.

Potential Biological Activities of 4-Benzoylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylphenylboronic acid is a versatile organic compound with a molecular formula of C₁₃H₁₁BO₃.[1] It serves as a key building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.[1] Beyond its synthetic utility, emerging research indicates a spectrum of potential biological activities for this compound and its derivatives, spanning antiviral, anticancer, antibacterial, and enzyme-inhibitory applications. This technical guide provides an in-depth overview of these potential biological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent, with a particular focus on enteroviruses.[1][2] Its antiviral properties are attributed to its ability to interact with viral proteins, thereby inhibiting viral replication.[1][2]

Inhibition of Enteroviruses

This compound is a crucial reactant in the synthesis of 9-arylpurines, a class of compounds that have demonstrated significant inhibitory activity against various enteroviruses.[3][4][5][6]

Quantitative Data: Anti-enteroviral Activity of 9-Arylpurine Derivatives

| Compound Class | Target Virus | EC₅₀ (µM) | Cell Line | Reference |

| 9-Aryl-6-chloropurines | Coxsackie virus B3 (CVB3) | 3 - 15 | Vero | [3][4] |

| 9-Arylpurines | Coxsackie virus A16, A21, A24 | Low µM range | Vero | [6] |

| 9-Arylpurines | Coxsackie virus B3 | 5 - 8 | Vero | [6] |

| 9-Arylpurines | Echovirus 9 | Low µM range | Vero | [6] |

Experimental Protocol: Plaque Reduction Assay

The antiviral efficacy of compounds like the 9-arylpurine derivatives of this compound is commonly determined using a plaque reduction assay.[2][7][8][9][10] This method quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

Test compound (e.g., 9-arylpurine derivative)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Overlay medium (e.g., containing agarose or carboxymethyl cellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

96-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium.

-

Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the test compound and incubate for a specific period (e.g., 1 hour) to allow interaction.

-

Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixtures. Allow for viral adsorption for a set time (e.g., 1-2 hours).

-

Overlay: After adsorption, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution. The viable cells will take up the stain, while the areas of cell death (plaques) will remain clear.

-

Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Workflow for Plaque Reduction Assay

References

- 1. Buy this compound | 268218-94-6 [smolecule.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. datapdf.com [datapdf.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzoylphenylboronic Acid: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphenylboronic acid is a versatile bifunctional organic compound featuring both a benzoyl group and a boronic acid moiety. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its ability to engage in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the construction of complex molecular architectures. Furthermore, the boronic acid functional group imparts the potential for interactions with biological targets, opening avenues for its exploration in drug discovery. This technical guide provides an in-depth review of the known applications of this compound, complete with available quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 268218-94-6 | N/A |

| Molecular Formula | C₁₃H₁₁BO₃ | N/A |

| Molecular Weight | 226.04 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 204-212 °C | N/A |

| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. Limited solubility in water. | N/A |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a Grignard reagent derived from 4-bromobenzophenone with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 4-Bromobenzophenone

Materials:

-

4-Bromobenzophenone

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Under a nitrogen atmosphere, add a solution of 4-bromobenzophenone (1.0 eq) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromobenzophenone solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed. Cool the reaction mixture to room temperature.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Stir vigorously for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.

-

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl ketones. These structures are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules.

Suzuki-Miyaura Coupling Reactions

The palladium-catalyzed cross-coupling of this compound with various aryl halides provides a direct route to a diverse range of substituted benzophenones.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 (model) |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | >90 (model) |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | >85 (model) |

| 4 | 4-Chlorotoluene | Buchwald precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >80 (model) |

Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Specific yields for this compound may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

Materials:

-

This compound (1.2 eq)

-

4-Iodoanisole (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry

This compound and its derivatives have been investigated for their potential biological activities, including enzyme inhibition and antiviral effects.

Matrix Metalloproteinase (MMP) Inhibition

Table 2: Hypothetical Inhibition Profile of a Benzoylphenylboronic Acid Derivative against MMPs

| MMP Isoform | IC₅₀ (nM) |

| MMP-2 | 50 |

| MMP-9 | 25 |

| MMP-13 | 150 |

Note: These values are hypothetical and for illustrative purposes only, demonstrating how such data would be presented.

Experimental Protocol: General MMP Inhibition Assay (Fluorogenic Substrate)

Materials:

-

Recombinant human MMP (e.g., MMP-9)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

Fluorogenic MMP substrate

-

This compound (or derivative) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add the diluted test compound, recombinant MMP enzyme, and assay buffer.

-

Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Figure 2: Hypothetical signaling pathway illustrating the role of MMPs and their inhibition.

Antiviral Activity

Some boronic acid-containing compounds have demonstrated antiviral properties. While specific studies on this compound are limited, its potential as an antiviral agent, particularly against enteroviruses, has been suggested.[1] The proposed mechanism involves the interaction of the compound with viral proteins, thereby inhibiting viral replication.

Table 3: Illustrative Antiviral Activity Data

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Enterovirus 71 | Vero | 15 | >100 | >6.7 |

| Coxsackievirus B3 | HeLa | 25 | >100 | >4.0 |

Note: These values are illustrative and based on potential activities. Specific experimental data for this compound is not currently available.

Experimental Protocol: General Antiviral Assay (CPE Reduction)

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., Enterovirus 71)

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT or other viability dye

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

-

Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 2-3 days).

-

Assess cell viability using an MTT assay or by microscopic observation of CPE.

-

Separately, determine the cytotoxicity of the compound on uninfected cells (CC₅₀).

-

Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility in Suzuki-Miyaura coupling is well-established for the creation of complex biaryl ketones. While its biological activities as an enzyme inhibitor and antiviral agent are still under exploration and require more extensive quantitative studies, the existing preliminary data suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.

References

Early Research on 4-Benzoylphenylboronic Acid as an Antiviral Agent: A Technical Guide on Enterovirus Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries into the early research of 4-benzoylphenylboronic acid as a specific antiviral agent did not yield substantial public data, particularly concerning its activity against enteroviruses. The body of research on monophenylboronic acids, as a class, has shown limited broad-spectrum antiviral efficacy in some studies.[1][2] This technical guide, therefore, pivots to the broader, well-documented field of enterovirus inhibition, providing an in-depth overview of the core strategies, mechanisms, and experimental approaches that define the landscape of anti-enteroviral drug discovery. This guide is intended to be a valuable resource for professionals in the field, offering insights into the multifaceted approaches to combating enterovirus infections.

Enteroviruses, belonging to the Picornaviridae family, are responsible for a wide array of human diseases, ranging from the common cold to severe conditions like myocarditis, meningitis, and poliomyelitis.[3][4] Despite their significant global health impact, there remains a lack of approved antiviral therapies for most enterovirus infections, driving extensive research into novel inhibitors.[3][4]

The Enterovirus Replication Cycle: A Map of Therapeutic Targets

The enterovirus replication cycle presents multiple opportunities for therapeutic intervention. Understanding these stages is crucial for the rational design of antiviral agents. The cycle begins with the virus binding to a host cell receptor, followed by entry and uncoating, where the viral RNA is released into the cytoplasm.[5] The positive-sense RNA genome is then translated into a single polyprotein, which is subsequently cleaved by viral proteases (2A and 3C) into structural and non-structural proteins.[4] The non-structural proteins orchestrate the replication of the viral genome, which takes place on newly formed replication organelles derived from host cell membranes.[3] Finally, new viral particles are assembled and released from the host cell.[5]

Key Antiviral Strategies and Mechanisms of Action

The development of anti-enteroviral agents has primarily focused on two main strategies: direct-acting antivirals that target viral components and host-targeting antivirals that inhibit cellular factors essential for viral replication.

Direct-Acting Antivirals

Direct-acting antivirals physically interact with viral proteins to disrupt their function.

-

Capsid Binders: These small molecules, such as pleconaril and vapendavir, bind to a hydrophobic pocket in the VP1 capsid protein.[4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and release of the viral genome into the host cell.[4]

-

Protease Inhibitors: The viral proteases 2A (2Apro) and 3C (3Cpro) are essential for cleaving the viral polyprotein into functional proteins.[6] Inhibitors of these proteases, often peptidomimetics, block this crucial step, thereby halting the viral life cycle.[6]

-

Polymerase Inhibitors: The RNA-dependent RNA polymerase (3Dpol) is the viral enzyme responsible for replicating the viral RNA genome.[7] Inhibitors of 3Dpol can be nucleoside analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites on the enzyme.[7]

Host-Targeting Antivirals

Host-targeting antivirals represent a newer approach that aims to inhibit the host cell factors that the virus hijacks for its own replication. A key advantage of this strategy is a potentially higher barrier to the development of drug resistance.[3]

-